molecular formula C18H26N2O2S B4430118 N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]butanamide

N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]butanamide

Cat. No. B4430118
M. Wt: 334.5 g/mol
InChI Key: QYQYVSYXYJKYPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]butanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase B-cell lymphoma 2 (BTK). BTK is a key mediator of B-cell receptor signaling and is involved in the survival and proliferation of malignant B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]butanamide selectively binds to the active site of BTK and inhibits its activity. This leads to the inhibition of B-cell receptor signaling and downstream signaling pathways, ultimately resulting in the induction of apoptosis in malignant B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to inducing apoptosis, this compound has also been shown to inhibit cell proliferation and migration. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.

Advantages and Limitations for Lab Experiments

N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]butanamide has several advantages for lab experiments, including its potency and selectivity for BTK. This compound also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, this compound has some limitations, including its potential for off-target effects and the need for further optimization to improve its efficacy and safety.

Future Directions

There are several future directions for the development of N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]butanamide and other BTK inhibitors. These include the evaluation of this compound in combination with other anti-cancer agents, the development of more potent and selective BTK inhibitors, and the identification of biomarkers that can predict response to BTK inhibition. Additionally, the role of BTK in other diseases, such as autoimmune disorders, is an area of active research.

Scientific Research Applications

N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]butanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK activity and induce apoptosis in malignant B-cells. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.

properties

IUPAC Name

N-[3-(piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c1-2-8-15(21)19-17-16(13-9-4-5-10-14(13)23-17)18(22)20-11-6-3-7-12-20/h2-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQYVSYXYJKYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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